molecular formula C11H15NO B1609646 4-(o-Tolyl)morpholine CAS No. 7178-40-7

4-(o-Tolyl)morpholine

Cat. No. B1609646
CAS RN: 7178-40-7
M. Wt: 177.24 g/mol
InChI Key: BOAGUMGJQAXAEN-UHFFFAOYSA-N
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Description

4-(o-Tolyl)morpholine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(o-Tolyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(o-Tolyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7178-40-7

Product Name

4-(o-Tolyl)morpholine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(2-methylphenyl)morpholine

InChI

InChI=1S/C11H15NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3

InChI Key

BOAGUMGJQAXAEN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCOCC2

Canonical SMILES

CC1=CC=CC=C1N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, 2-bromotoluene (171 mg, 1.00 mmol) reacted with morpholine (104 mg, 1.20 mmol) using 1 mol % of catalyst and sodium tert-butoxide (134 mg, 1.40 mmol) at room temperature for 43 h to give the title compound (70 mg, 40%) as an oil after purification: 1H-NMR (300 MHz, CDCl3): δ 7.22-7.18 (m, 2H), 7.06-7.00 (m, 2H), 3.87 (t, 4H, J=4.5 Hz), 2.93 (t, 4H, J=4.5 Hz), 2.34 (s, 3H). GC/MS(EI): m/z 177 (M+).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step Two
Quantity
134 mg
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

The above general procedure was followed using 2-bromotoluene (171 mg, 1.10 mmol) and morpholine (87 mg, 1.00 mmol) with 1 mol % Pd(OAc)2 and 0.8 mol % tri-t-butylphosphine in 1.0 mL of toluene. After 6 hours, the reaction mixture was adsorbed onto silica gel and chromatographed using 5% ethyl acetate/hexanes to give 179 mg (>99%) of N-(2-methylphenyl)morpholine. 1H NMR (500 MHz, CDCl3) δ 7.20 (d J=7.4 Hz, 1H), 7.18 (d, J=7.4 Hz, 1H), 7.03 (d, J=7.4 Hz, 1H), 7.01 (d, J=7.4 Hz, 1H), 3.86 (t, J=4.5 Hz, 4H), 2.92 (t, J=4.5 Hz, 4H), 2.33 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 151.4, 132.7, 131.2, 126.7, 123.5, 119.0, 67.5, 52.4, 17.8.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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